N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide
Description
Chemical Structure: This compound features a benzamide core substituted with a trifluoromethyl group at the 3-position and a branched alkyl chain containing a thiophen-3-yl moiety at the 2-methylpropyl position (Fig. 1). Its molecular formula is C₁₇H₁₆F₃NOS, with a molecular weight of 339.38 g/mol .
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NOS/c1-15(2,13-6-7-22-9-13)10-20-14(21)11-4-3-5-12(8-11)16(17,18)19/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGGECAEEFVGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of the thiophene derivative. This can be achieved through the reaction of 3-bromothiophene with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position of the thiophene ring.
Coupling with Benzoyl Chloride: The resulting thiophene derivative is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Chemistry
N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide serves as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.
Key Reactions:
- Suzuki Coupling: Utilized for forming carbon-carbon bonds, enhancing the synthesis of derivatives with diverse functionalities.
- Amide Bond Formation: Important for constructing peptide-like structures relevant in drug development.
Biology
Research indicates that this compound exhibits bioactive properties , making it a candidate for further investigations in biological applications.
Potential Activities:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group is believed to enhance antibacterial efficacy.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | MRSA | 15 |
| Compound C | E. coli | >50 |
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its unique structural features that may interact favorably with biological targets.
Mechanism of Action:
The presence of the thiophene ring and trifluoromethyl group may enhance binding affinity to specific receptors or enzymes, potentially leading to modulation of biological activities.
Case Studies:
Recent studies have focused on the compound's effectiveness in:
- Cancer Research: Investigated for its potential to inhibit tumor growth through various pathways.
- Inflammation Reduction: Preliminary results suggest anti-inflammatory properties, warranting further exploration.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Characteristics :
- Applications: Potential use in medicinal chemistry or agrochemical research is inferred from structural analogs (e.g., D3 receptor ligands, radiopharmaceuticals) .
- Safety : Requires precautions against heat and ignition sources (P210), emphasizing stability concerns .
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares a benzamide scaffold with modifications influencing electronic properties, solubility, and biological activity. Below is a detailed comparison:
Functional Group Impact on Properties
- Trifluoromethyl Group : Common in all analogs; enhances metabolic stability, lipophilicity, and binding affinity to hydrophobic pockets .
- Thiophen-3-yl vs. Oxadiazole : Thiophen-3-yl (electron-rich) may favor π-π stacking in receptor binding, while oxadiazole ([18F]TMP195) improves radiosynthetic efficiency for imaging .
- Diazepane Ring (Compound 9b) : Introduces basicity and conformational flexibility, likely enhancing CNS penetration for neurological targets .
Medicinal Chemistry
- Receptor Targeting : The diazepane-containing analog (9b) demonstrated D3 receptor binding, suggesting the target compound could be optimized for similar neurological applications .
- Imaging Probes : [18F]TMP195 highlights the utility of trifluoromethyl benzamides in developing PET tracers, though the thiophen-3-yl variant may require structural tweaks for equivalent efficacy .
Agrochemical Development
- Flutolanil : A registered fungicide with a trifluoromethyl benzamide backbone, underscoring the scaffold’s versatility in crop protection .
- Fluorinated Derivatives : Compound II.13.x () incorporates multiple fluorinated groups for enhanced environmental stability, a strategy applicable to the target compound .
Biological Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHFNOS, with a molecular weight of 327.4 g/mol. The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes. For example, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which plays a critical role in cancer cell proliferation .
- Antiviral Activity : Research indicates that certain N-heterocycles exhibit antiviral properties by inhibiting viral replication mechanisms. This class of compounds has shown promise against viruses by disrupting their life cycles at various stages .
- Kinase Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to kinase targets, which are often implicated in cancer progression. Studies on related compounds suggest that they can selectively inhibit kinase activity, leading to reduced tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
Table 1: Summary of Biological Activities
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as a potent inhibitor across various biological pathways:
- Anticancer Potential : The compound's ability to inhibit key enzymes involved in DNA synthesis and repair positions it as a candidate for further development in cancer therapeutics.
- Antiviral Properties : Its structural features align with known antiviral agents, warranting investigation into its efficacy against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
